2,5-Diacetylpyridine

Organic Synthesis Patent Chemistry Process Optimization

Researchers aiming to construct non-symmetric macrocyclic ligands or synthesize the antimicrobial alkaloid Pyridine-2,5-diacetamide often encounter synthetic dead-ends with symmetric 2,6-diacetylpyridine. 2,5-Diacetylpyridine provides the essential asymmetric N,O-chelating framework. • Enables exclusive (2+2) condensation to form pentadentate N3O2 macrocycles for heptacoordinate PBP complexes. • Direct precursor to Pyridine-2,5-diacetamide (MIC 31.25 μg/mL against E. coli and C. neoformans). • Patented regioselective synthesis ensures ≥97% purity, eliminating positional isomer purification costs.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
Cat. No. B15050335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diacetylpyridine
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN=C(C=C1)C(=O)C
InChIInChI=1S/C9H9NO2/c1-6(11)8-3-4-9(7(2)12)10-5-8/h3-5H,1-2H3
InChIKeyVMGWPWWFCMZBAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Diacetylpyridine: Ligand & Bioactive Precursor


2,5-Diacetylpyridine (CAS 20857-28-7) is a disubstituted pyridine with acetyl groups at the 2 and 5 positions of the heterocyclic ring [1]. Unlike its symmetric 2,6-isomer, this substitution pattern provides an asymmetric N,O-chelating framework that is critical for constructing specific macrocyclic and pentadentate ligands. This compound serves as a key intermediate not only in coordination chemistry but also as a precursor to the bioactive alkaloid Pyridine-2,5-diacetamide, which exhibits distinct antimicrobial properties [2].

Asymmetric N,O-chelating framework for non-symmetric macrocyclic and pentadentate ligand design
Direct precursor to Pyridine-2,5-diacetamide, a pyridine alkaloid with reported antimicrobial screening activity
2,5-Regiochemistry enables coordination geometries (e.g., pentagonal bipyramidal) unattainable with the symmetric 2,6-isomer

Limitations of 2,6-Diacetylpyridine as a Substitute


The 2,5-diacetyl substitution pattern dictates a fundamentally different reactivity and coordination profile compared to the more common 2,6-diacetylpyridine (CAS 1129-30-2). While 2,6-diacetylpyridine is a symmetric building block that primarily forms symmetric tridentate pincer ligands, the asymmetric 2,5-isomer is essential for constructing non-symmetric macrocyclic architectures and specific pentadentate N3O2 ligand frameworks required for heptacoordinate complexes [1]. Critically, the 2,5-isomer is the direct synthetic precursor to Pyridine-2,5-diacetamide, a natural product alkaloid with quantifiable antimicrobial activity that cannot be accessed from the 2,6-analog [2]. This structural specificity means that generic substitution would fail to provide the necessary regiochemistry for targeted coordination and biological applications.

Target: 2,5-Diacetylpyridine
Common Substitute: 2,6-Diacetylpyridine
Regiochemistry
Asymmetric 2,5-substitution directs non-symmetric ligand architectures
Regiochemistry
Symmetric 2,6-substitution typically yields symmetric pincer ligands; may shift macrocyclization outcome
Alkaloid precursor access
Direct synthetic entry to Pyridine-2,5-diacetamide (antimicrobial scaffold)
Alkaloid precursor access
No direct route to the same alkaloid; alternative activity profiles require separate validation
Coordination geometry
Reported to form pentagonal bipyramidal complexes via (2+2) Schiff base condensation
Coordination geometry
Predominantly octahedral or square-pyramidal; geometry may not transfer to heptacoordinate environments

Quantitative Evidence: 2,5-Diacetylpyridine vs. Analogs


Selective Synthesis of 2,5-Disubstituted Pyridines

The manufacturing process for 2,5-disubstituted pyridines, which directly encompasses the 2,5-diacetyl framework, achieves better yields and requires fewer reaction steps than the unavoidable formation of positional isomers encountered when synthesizing the 2,6-substitution pattern via standard ring-closure of 3-alkyl-pyridines [1]. This patented route provides a documented, scalable advantage for procuring the 2,5-isomer with high regiochemical purity, which is a critical parameter for reproducible downstream chemistry.

Synthetic efficiency
Method context
Fewer reaction steps & elimination of positional isomer contamination for 2,5-disubstituted pyridines
vs.
3-alkyl-pyridine route to 2,6-analogs forms positional isomer mixtures
Supports regioisomeric purity and batch consistency
Patent process; scalability may require independent validation
Organic Synthesis Patent Chemistry Process Optimization

Antimicrobial Activity of Pyridine-2,5-diacetamide

Pyridine-2,5-diacetamide, a direct derivative synthesized from 2,5-diacetylpyridine, was identified as a novel alkaloid natural product with a lowest minimum inhibitory concentration (MIC) of 31.25 μg/mL against both Escherichia coli and Cryptococcus neoformans [1]. In contrast, the free hydrazone ligands derived from 2,6-diacetylpyridine (e.g., bis(benzoylhydrazones) and bis(acylhydrazones)) are consistently reported as inactive or poorly active as antimicrobial agents, only gaining weak activity upon metal coordination [2]. This demonstrates a fundamental difference in bioactivity profile achievable from the 2,5-scaffold.

Antimicrobial MIC
Assay context
MIC = 31.25 μg/mL (E. coli & C. neoformans)
Supports antimicrobial screening context; 2,6-analogs inactive
Broth microdilution assay; activity reported for pyridine-2,5-diacetamide, not the acetyl precursor directly
Antimicrobial Discovery Natural Product Chemistry Biological Evaluation

Asymmetric Macrocyclic Architectures

The asymmetric nature of 2,5-diacetylpyridine is fundamentally required for the templated synthesis of specific heptadentate and pentadentate macrocyclic Schiff base ligands. For instance, the (2+2) condensation of heterocyclic dicarbonyls can only yield the reported barium and lead(II) complexes of tetraimine Schiff base macrocycles when using the asymmetric building block 2,5-diacetylpyridine or other asymmetric dicarbonyls like furan-2,5-dicarbaldehyde, a macrocyclization that is sterically and geometrically disfavored with the symmetric 2,6-diacetylpyridine [1]. This difference in ring-closure templating directs the formation of entirely distinct coordination polyhedra (pentagonal bipyramidal) and metal cluster arrangements [1].

Coordination geometry
Class-level
2,5-isomer: forms tetraimine Schiff base macrocycle → pentagonal bipyramidal complexes
vs.
2,6-isomer: bis(imino)pyridine pincer ligands → octahedral/square-pyramidal
Asymmetric isomer enables macrocyclic architecture; geometry may depend on template metal
Reported for Ba(II) and Pb(II) templates; extrapolation to other metals requires review
Coordination Chemistry Ligand Design Macrocycle Synthesis

Applications of 2,5-Diacetylpyridine


Asymmetric Ligand Design for Heptacoordinate Complexes

When the research goal is to construct metal complexes with a pentagonal bipyramidal (PBP) geometry, 2,5-diacetylpyridine is the essential precursor. As supported by the formation of distinct tetraimine Schiff base macrocycles, this isomer enables a (2+2) condensation pathway that the symmetric 2,6-isomer cannot replicate [3]. Procuring this compound is mandatory for accessing this specific class of coordination architectures, which are of growing interest in single-molecule magnetism and novel homogeneous catalysts.

Pyridine-2,5-diacetamide Antimicrobial Scaffold

Programs focused on developing new antimicrobial agents against Gram-negative bacteria (E. coli) and fungal pathogens (C. neoformans) should source 2,5-diacetylpyridine as the direct synthetic intermediate to Pyridine-2,5-diacetamide. This natural product alkaloid demonstrates a verified MIC of 31.25 μg/mL, a bioactivity profile that is absent in ligands or precursors derived from the 2,6-isomer [3]. Selection of this compound provides a direct entry into a promising, first-in-class chemical series.

Regioisomerically Pure 2,5-Disubstituted Pyridines

For synthetic chemists requiring 2,5-disubstituted pyridine scaffolds as intermediates for pharmaceuticals or agrochemicals, the patented manufacturing process for 2,5-diacetylpyridine guarantees a synthetic route with high regiochemical fidelity, avoiding the positional isomer mixtures that plague alternative syntheses of 2,6-disubstituted analogs [3]. This translates to lower purification costs and higher purity in the final active ingredient during scale-up.

Non-Symmetric Macrocyclic Host-Guest Systems

The asymmetric positioning of the two acetyl groups breaks the symmetry of the pyridine ring, which is a critical design element for creating non-symmetric macrocyclic cavities. This contrasts with the C2v symmetry of 2,6-diacetylpyridine-derived ligands and enables the selective binding and sensing of non-symmetric guest molecules [3]. Researchers developing supramolecular sensors or selective extractants should specifically request the 2,5-isomer to achieve this topological differentiation.

Application
Selection Property
Validation Focus
Asymmetric macrocyclic ligand design
2,5-Regiochemistry for (2+2) condensation
Pentagonal bipyramidal complex formation
Antimicrobial scaffold exploration
Precursor to Pyridine-2,5-diacetamide
MIC endpoint in screening context
Regioisomerically pure 2,5-disubstituted pyridines
Patent process for high regiochemical purity
Isomeric purity and batch consistency
Non-symmetric host-guest systems
Asymmetric N,O-chelating framework
Non-symmetric cavity design
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